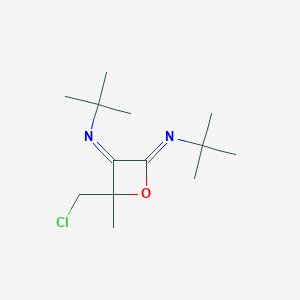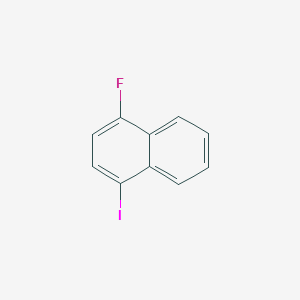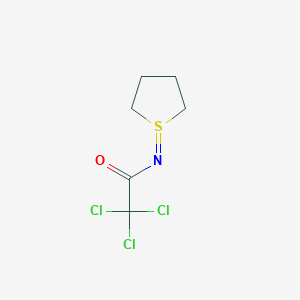
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-, commonly known as THTCI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THTCI is a heterocyclic organic compound that contains a thiophene ring and a trichloroacetyl group. In
作用機序
The mechanism of action of THTCI is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with biological targets, such as enzymes and proteins. THTCI has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. THTCI has also been found to exhibit antibacterial and anti-inflammatory activities, which may be attributed to its ability to disrupt bacterial cell membranes and modulate the immune response.
生化学的および生理学的効果
THTCI has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have demonstrated that THTCI can induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. In vivo studies have shown that THTCI can modulate the immune response, reduce tumor growth, and improve cognitive function. However, the exact mechanism of these effects is still unclear and requires further investigation.
実験室実験の利点と制限
THTCI has several advantages for lab experiments, such as its high stability, solubility, and reactivity. THTCI can be easily synthesized in large quantities and purified using standard techniques. However, THTCI also has some limitations, such as its potential toxicity and instability under certain conditions. Therefore, caution should be taken when handling THTCI, and proper safety measures should be implemented.
将来の方向性
There are several future directions for the research on THTCI. Firstly, the mechanism of action of THTCI should be further elucidated to understand its interactions with biological targets. Secondly, the potential applications of THTCI in different fields should be explored, such as in the synthesis of metal-containing materials and energy storage devices. Thirdly, the toxicity and safety profile of THTCI should be evaluated to determine its suitability for clinical use. Finally, the synthesis and optimization of THTCI derivatives with improved properties should be investigated to expand its potential applications.
Conclusion
In conclusion, THTCI is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THTCI have been discussed in this paper. Further research on THTCI is needed to fully understand its potential and limitations in different fields.
合成法
The synthesis of THTCI involves the reaction of thiophene with trichloroacetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen gas to obtain THTCI. The yield of THTCI can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
THTCI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, THTCI has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In material science, THTCI has been explored for its ability to form stable complexes with metal ions, which can be used in the synthesis of metal-containing polymers and materials. In electrochemistry, THTCI has been studied for its redox properties, which can be utilized in energy storage devices and electrocatalysis.
特性
CAS番号 |
15436-35-8 |
|---|---|
製品名 |
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- |
分子式 |
C6H8Cl3NOS |
分子量 |
248.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H8Cl3NOS/c7-6(8,9)5(11)10-12-3-1-2-4-12/h1-4H2 |
InChIキー |
LNBNCOGHHLHNEO-UHFFFAOYSA-N |
SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
正規SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
その他のCAS番号 |
15436-35-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



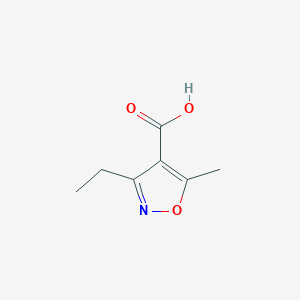
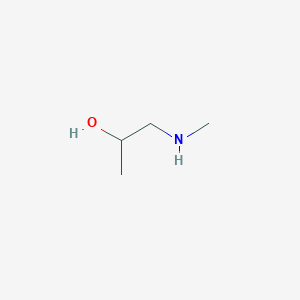
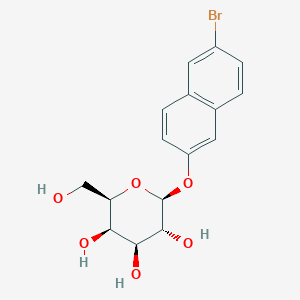
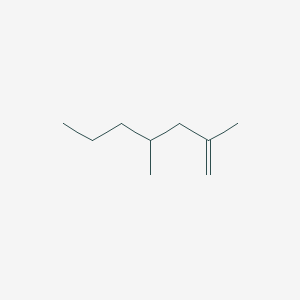
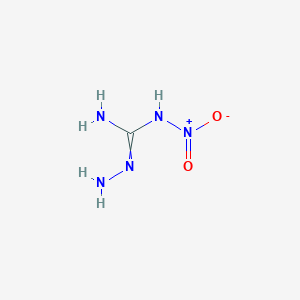
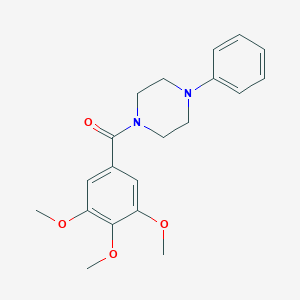
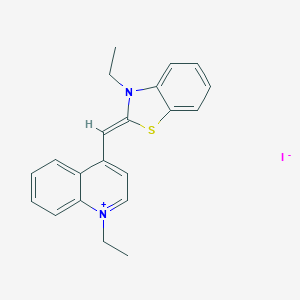
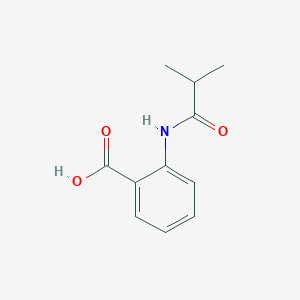
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
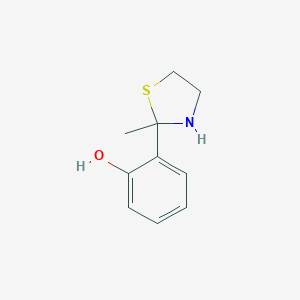
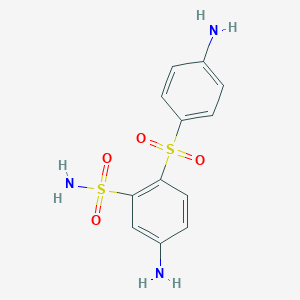
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
